

The Chemical Architecture of Pseudobactin: A Technical Guide

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Compound of Interest

Compound Name: *Pseudobactin*

Cat. No.: B1679817

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This technical guide provides a comprehensive overview of the chemical structure of **pseudobactin**, a fluorescent siderophore produced by the plant growth-promoting rhizobacterium *Pseudomonas* B10. The document details its core structural features, presents quantitative data from structural elucidation studies, outlines experimental protocols for its analysis, and visualizes key biological pathways associated with its function.

Core Chemical Structure of Pseudobactin

Pseudobactin, also known as pyoverdine, is a high-affinity iron chelator that plays a crucial role in microbial iron acquisition. Its general structure consists of two main components: a dihydroxyquinoline-derived chromophore responsible for its characteristic fluorescence, and a peptide chain of variable length and composition, which is responsible for the specificity of its uptake by the producing bacterium.^{[1][2]}

The specific variant produced by *Pseudomonas* B10, often referred to as **pseudobactin** B10, has been extensively studied. Its structure was determined to consist of a linear hexapeptide with the sequence L-Lys-D-threo- β -OH-Asp-L-Ala-D-allo-Thr-L-Ala-D-N⁵-OH-Orn.^{[1][2]} This peptide is linked via an amide bond to the chromophore.

Iron (Fe³⁺) is chelated by three bidentate ligand groups:

- An o-dihydroxy aromatic group on the quinoline chromophore.

- An α -hydroxy acid group from the β -hydroxyaspartic acid residue.
- A hydroxamate group derived from the N⁵-hydroxyornithine residue.[\[1\]](#)

This combination of chelating moieties results in a very stable hexacoordinate complex with ferric iron.

Another related compound, **pseudobactin** A, is a non-fluorescent siderophore also produced by *Pseudomonas* B10. It is structurally similar to **pseudobactin** B10, with the key difference being the saturation at the C3 and C4 positions of the quinoline derivative.[\[3\]](#)

Quantitative Structural Data

The structural elucidation of **pseudobactin** has been accomplished through a combination of techniques, primarily X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

X-ray Crystallography Data for Ferric Pseudobactin B10

The crystal structure of the ferric iron complex of **pseudobactin** B10 has been determined by single-crystal X-ray diffraction. The crystallographic data provides precise information about the three-dimensional arrangement of the atoms in the molecule.

| Parameter | Value |
|-----------------------------|---|
| Molecular Formula | C ₄₂ H ₅₇ N ₁₂ O ₁₆ Fe · 13H ₂ O |
| Space Group | I2 |
| a | 29.006 (23) Å |
| b | 14.511 (13) Å |
| c | 28.791 (21) Å |
| β | 96.06 (5) ° |
| Z (molecules per unit cell) | 8 |
| Calculated Density | 1.38 g/cm ³ |
| Observed Density | 1.40 g/cm ³ |
| Final R factor | 0.08 |

Data obtained from Teintze et al. (1981).[\[1\]](#)

Spectroscopic Data

NMR and MS provide critical information for determining the connectivity and composition of the molecule.

The following table summarizes the reported ¹³C NMR chemical shifts for the carbon atoms in **pseudobactin B10**.

(Data to be populated from detailed analysis of relevant literature)

Fast Atom Bombardment (FAB) Mass Spectrometry has been used to determine the molecular weight and sequence of the peptide chain. The table below shows the major N-terminal fragment ions observed.

(Data to be populated from detailed analysis of relevant literature)

Experimental Protocols

This section provides an overview of the methodologies used for the isolation, purification, and structural analysis of **pseudobactin**.

Production and Isolation of Pseudobactin

- Bacterial Culture: *Pseudomonas* B10 is cultured in an iron-deficient medium to induce the production of **pseudobactin**. A common medium is King's B medium without the addition of iron salts. Cultures are typically grown at 28°C with shaking for 24-48 hours.
- Harvesting: The bacterial cells are removed from the culture medium by centrifugation. The supernatant, which contains the secreted **pseudobactin**, is collected.
- Initial Purification: The cell-free supernatant is acidified to pH 6.0 and passed through a column containing an adsorbent resin, such as Amberlite XAD-400. The siderophore binds to the resin.
- Elution: The column is washed with distilled water and methanol to remove impurities. The **pseudobactin** is then eluted from the resin.

Purification by Chromatography

- Ion-Exchange Chromatography: The eluate from the adsorbent resin can be further purified using ion-exchange chromatography.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification to homogeneity is typically achieved by RP-HPLC on a C18 column. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is commonly used for elution. The fluorescent nature of **pseudobactin** allows for its detection using a fluorescence detector.

Structural Elucidation Protocols

- Crystallization: Crystals of ferric **pseudobactin** are grown by vapor diffusion. A solution of purified **pseudobactin** is mixed with a solution containing ferric chloride. This mixture is then equilibrated against a reservoir solution containing a precipitant, such as a pyridine-acetic acid buffer. Red-brown crystals suitable for X-ray diffraction form over several days to weeks.

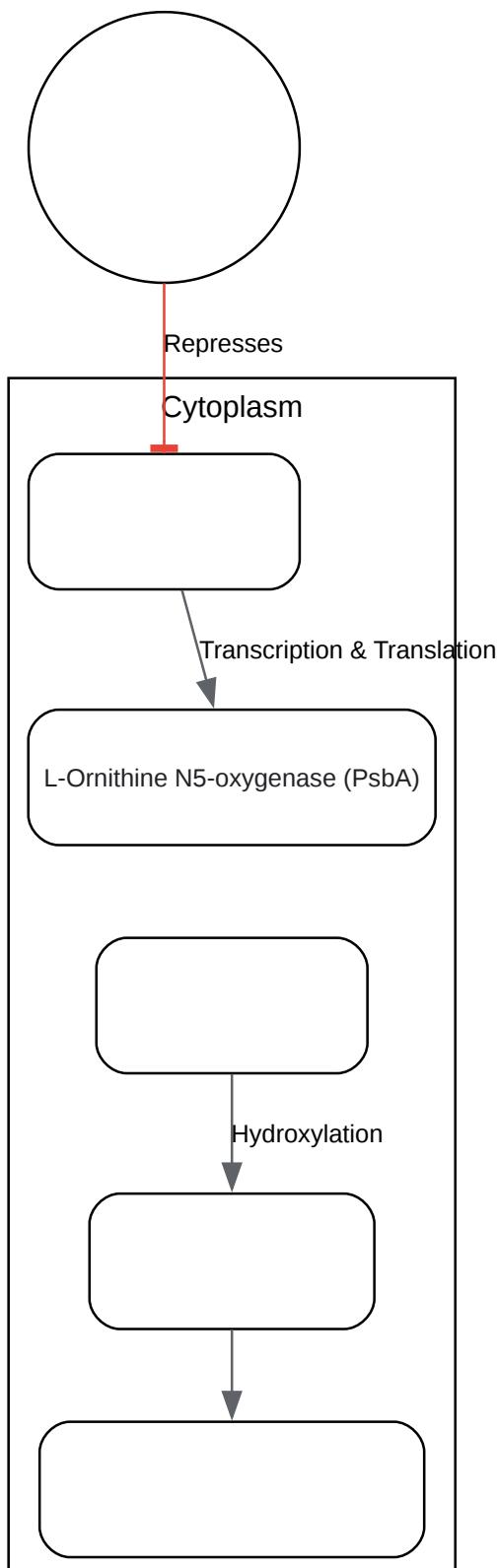
[1]

- Data Collection: A single crystal is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined, and an initial model of the structure is built. The model is then refined against the experimental data to obtain the final atomic coordinates.
- Sample Preparation: A purified sample of **pseudobactin** is dissolved in a suitable deuterated solvent, such as D₂O.
- Data Acquisition: A suite of NMR experiments is performed, including 1D ¹H and ¹³C NMR, as well as 2D experiments like COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments provide information about the connectivity of atoms within the molecule.
- Data Analysis: The chemical shifts, coupling constants, and cross-peaks from the NMR spectra are analyzed to assign the resonances to specific atoms and to determine the sequence and stereochemistry of the amino acids in the peptide chain.
- Sample Preparation: A purified sample of **pseudobactin** is mixed with a suitable matrix for the chosen ionization technique (e.g., Fast Atom Bombardment - FAB, or Electrospray Ionization - ESI).
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and obtain sequence information.
- Data Analysis: The mass of the molecular ion is used to determine the elemental composition. The fragmentation pattern is analyzed to deduce the amino acid sequence of the peptide chain.

Signaling Pathways and Experimental Workflows

Biosynthesis of the Hydroxamate Ligand in Pseudobactin

The biosynthesis of the D-N⁵-hydroxyornithine residue is a critical step in the production of **pseudobactin**. This process is initiated by the hydroxylation of L-ornithine, a reaction catalyzed by the enzyme L-ornithine N⁵-oxygenase, which is encoded by the *psbA* gene.^[2] The expression of *psbA* is negatively regulated by iron levels.

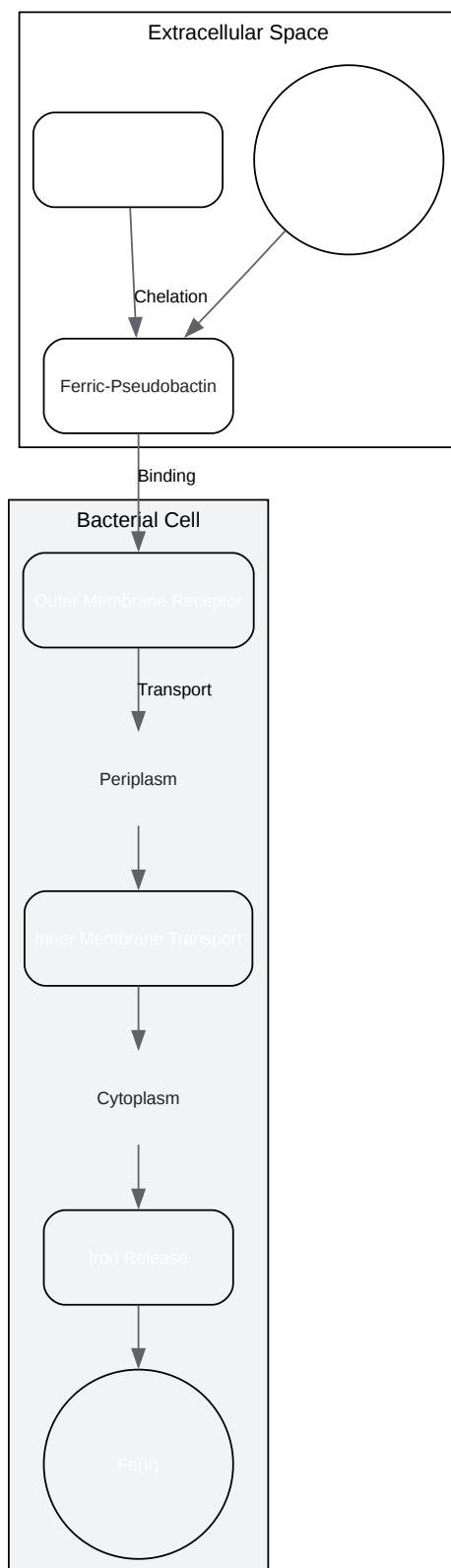


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Caption: Biosynthesis of the N⁵-hydroxyornithine precursor for **pseudobactin**.

Iron Uptake Mediated by Pseudobactin

The primary function of **pseudobactin** is to sequester ferric iron from the environment and transport it into the bacterial cell. This process involves the recognition of the ferric-**pseudobactin** complex by a specific outer membrane receptor.



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Caption: General workflow for iron uptake via the **pseudobactin** siderophore system.

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